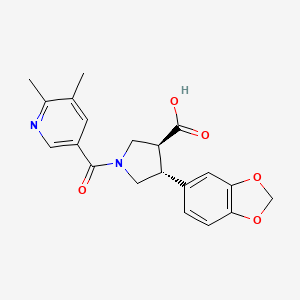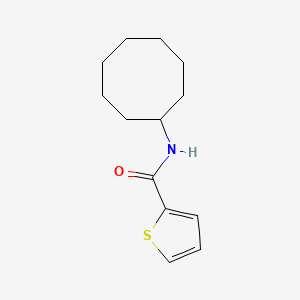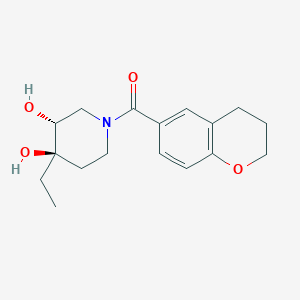![molecular formula C17H17N5O2 B5539833 1-METHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5539833.png)
1-METHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is 323.13822480 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) involved the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds, including the specific compound of interest, were potent 5-HT(1A) receptor ligands and displayed anxiolytic-like activity and antidepressant effects in mice, highlighting their potential for further research in anxiolytic/antidepressant applications Zagórska et al., 2009.
Synthesis of Mesoionic Purinone Analogs
Coburn and Taylor (1982) explored the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. Their research contributed to the understanding of the chemical properties and potential applications of these mesoionic purinone analogs in various fields of chemistry and pharmacology Coburn & Taylor, 1982.
Antagonists for Adenosine Receptors
Baraldi et al. (2005) synthesized and evaluated new derivatives of 1H-imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists for human A3 adenosine receptors. This research is significant for developing new drugs targeting adenosine receptors, which play a crucial role in various physiological processes Baraldi et al., 2005.
Exploration of Serotonin Transporter Activity
A study by Zagórska et al. (2011) evaluated the affinities of derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid–base properties. This research is crucial for understanding the interaction of these compounds with serotonin transporters, which are targets for antidepressant drugs Zagórska et al., 2011.
Spectral and Photophysical Properties
Wenska et al. (2004) studied the spectral and photophysical properties of derivatives related to acyclovir, an important antiviral drug. Understanding these properties is vital for the development of new photodynamic therapies and diagnostic tools Wenska et al., 2004.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-7-phenyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-3-9-21-12(11-7-5-4-6-8-11)10-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h4-8,10H,3,9H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSBYHGUUSWCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)


![3-[(3R,4S)-1-(4-ethenylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![N-[4-[[3-(4-chlorophenyl)sulfonyl-2,4,6-trimethylphenyl]sulfonylamino]phenyl]benzamide](/img/structure/B5539817.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B5539843.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
